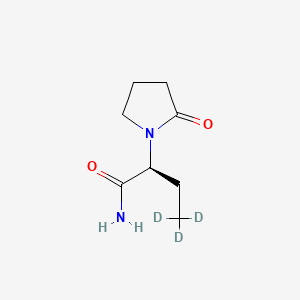

trans-4-Hydroxy-L-proline-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-Hydroxy-L-proline is an isomer of hydroxyproline used as a chiral building block in the production of many pharmaceuticals like neuroexcitatory kainoids . It is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics .

Synthesis Analysis

Trans-4-Hydroxy-L-proline synthesis was performed using two modules: a α-ketoglutarate (α-KG) synthesis module (K module) and L-proline synthesis with hydroxylation module (H module). First, α-KG attrition was reduced, and then, L-proline consumption was inhibited. Subsequently, to improve the contribution to proline synthesis with hydroxylation, optimization of gene overexpression, promotor, copy number, and the fusion system was performed .

Molecular Structure Analysis

The theoretical optimized geometrical parameters, vibrational analysis were performed by Density Functional Theory (DFT) with the B3LYP method at 6-311++G (d,p) basis set .

Scientific Research Applications

Application in Pharmaceutical Synthesis

Scientific Field

Pharmaceutical Chemistry

Summary

Trans-4-Hydroxy-L-proline-d3 is utilized in pharmaceutical chemistry as a precursor for synthesizing various pharmacologically active compounds. Its unique stereochemistry makes it a valuable chiral building block.

Methods

The compound is often incorporated into peptide sequences during solid-phase peptide synthesis. The hydroxy group in the 4-position contributes to the stability and activity of the resulting pharmaceuticals.

Results

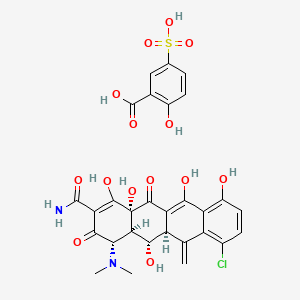

The use of trans-4-Hydroxy-L-proline-d3 has led to the development of anti-inflammatory agents, antibiotics, and ACE inhibitors. Its incorporation has been shown to enhance the efficacy and selectivity of these drugs .

Application in Nutritional Science

Scientific Field

Nutritional Biochemistry

Summary

In nutritional science, trans-4-Hydroxy-L-proline-d3 is explored for its potential to modulate and enhance nutritional profiles of food products.

Methods

Experimental procedures involve the fortification of food items with trans-4-Hydroxy-L-proline-d3 and subsequent analysis of nutritional content and bioavailability.

Results

Studies have indicated that enrichment with trans-4-Hydroxy-L-proline-d3 can improve the nutritional value and health benefits of food products, although more research is needed to confirm these findings .

Application in Cosmetic Industry

Scientific Field

Cosmetic Science

Summary

The cosmetic industry employs trans-4-Hydroxy-L-proline-d3 in formulations aimed at improving skin health and appearance.

Methods

It is used in the synthesis of collagen-like peptides and incorporated into topical formulations. The efficacy of these products is evaluated through clinical trials assessing skin hydration, elasticity, and overall appearance.

Results

Preliminary results suggest that products containing trans-4-Hydroxy-L-proline-d3 can lead to improved skin properties, but further studies are required to substantiate these claims .

Application in Material Science

Scientific Field

Material Chemistry

Summary

Trans-4-Hydroxy-L-proline-d3 serves as a monomer in the synthesis of biodegradable polymers with potential applications in material science.

Methods

The compound is polymerized using various catalysts under controlled conditions to create polymers with desired properties.

Results

The resulting materials exhibit enhanced mechanical strength and biocompatibility, making them suitable for medical and environmental applications .

Application in Enzymology

Scientific Field

Enzymology

Summary

Enzymologists study trans-4-Hydroxy-L-proline-d3 as a substrate for proline hydroxylases, enzymes that play a crucial role in collagen biosynthesis.

Methods

The enzymatic activity is measured in vitro using purified enzymes or in vivo within engineered microbial strains.

Results

Research has provided insights into enzyme specificity and kinetics, paving the way for the development of novel biocatalysts .

Application in Metabolic Engineering

Scientific Field

Synthetic Biology

Summary

In synthetic biology, trans-4-Hydroxy-L-proline-d3 is a target molecule for metabolic engineering, aiming to produce it in a sustainable manner.

Methods

Microbial strains are genetically modified to optimize the biosynthetic pathway of trans-4-Hydroxy-L-proline-d3.

Results

Engineered strains have shown increased production levels of trans-4-Hydroxy-L-proline-d3, demonstrating the feasibility of this approach for industrial-scale production .

This analysis provides a snapshot of the diverse applications of trans-4-Hydroxy-L-proline-d3 across various scientific fields. Each application leverages the unique chemical properties of the compound to innovate and enhance the respective field’s development. The detailed experimental procedures and results highlight the compound’s versatility and potential for future research and industrial applications.

Application in Enzymatic Reactions and Microbial Production

Scientific Field

Biotechnology

Summary

Trans-4-Hydroxy-L-proline-d3 is a key compound in enzymatic reactions for producing various isomers of hydroxyproline, which have applications in pharmaceuticals, nutrition, and cosmetics.

Methods

Microorganisms, particularly engineered strains of Escherichia coli, are used to produce hydroxyproline through fermentation processes. These strains are modified to express specific hydroxylases that convert L-proline into trans-4-Hydroxy-L-proline-d3.

Results

The production strategies have achieved significant yields, such as 41 g/L of trans-4-L-Hydroxy-proline, demonstrating the effectiveness of these microbial and enzymatic processes .

Application in Animal Metabolism and Nutrition

Scientific Field

Animal Science

Summary

Trans-4-Hydroxy-L-proline-d3 plays a crucial role in animal metabolism and nutrition, particularly in collagen synthesis and degradation.

Methods

The compound’s impact on animal health is studied by supplementing diets with trans-4-Hydroxy-L-proline-d3 and monitoring changes in collagen synthesis and oxidative stress markers.

Results

Supplementation has shown to alleviate oxidative stress and enhance collagen accretion in the body, contributing to improved growth and well-being in animals .

Application in Synthesis of Bioactive Compounds

Scientific Field

Organic Chemistry

Summary

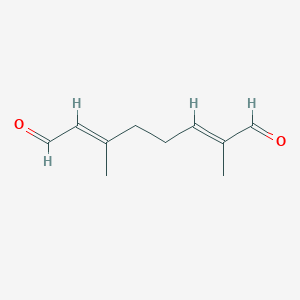

Trans-4-Hydroxy-L-proline-d3 is utilized in the synthesis of a wide range of bioactive compounds, including glutamic acid analogs, kainoid analogs, and carbapenem antibiotics.

Methods

The compound is involved in diastereoselective synthesis processes, where its stereochemistry is leveraged to produce specific analogs and derivatives with desired biological activities.

Results

The synthesized compounds have shown promising biological activities, such as neuroexcitatory effects and antimicrobial properties, which are valuable for drug discovery and development .

Application in Chemical Synthesis of Ligands

Scientific Field

Chemical Synthesis

Summary

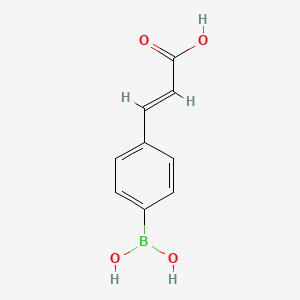

In chemical synthesis, trans-4-Hydroxy-L-proline-d3 is employed to create chiral ligands for enantioselective reactions, such as the ethylation of aldehydes.

Methods

The hydroxyproline derivative is used as a reagent to synthesize ligands that can induce chirality in other molecules during chemical reactions.

Results

The resulting chiral ligands have been successfully used to achieve enantioselectivity in the synthesis of various organic compounds, enhancing their potential for use in medicinal chemistry .

Application in Peptide Research

Scientific Field

Peptide Chemistry

Summary

Trans-4-Hydroxy-L-proline-d3 is significant in peptide research for its role in stabilizing triple-helix structures in collagen-like peptides.

Methods

Peptides containing trans-4-Hydroxy-L-proline-d3 are synthesized and analyzed for their structural stability and biological activity.

Results

The incorporation of trans-4-Hydroxy-L-proline-d3 has been found to enhance the stability and biological function of these peptides, which are important for understanding collagen-related diseases and developing therapeutic agents .

Application in Biomaterials Development

Scientific Field

Biomaterials

Summary

Trans-4-Hydroxy-L-proline-d3 is explored for its potential in developing new biomaterials, especially those that mimic natural collagen.

Methods

The compound is used to create synthetic polymers and hydrogels that resemble the structure and function of natural collagen.

Results

These biomaterials show promise in tissue engineering and regenerative medicine due to their biocompatibility and ability to support cell growth .

properties

CAS RN |

1356016-86-8 |

|---|---|

Product Name |

trans-4-Hydroxy-L-proline-d3 |

Molecular Formula |

C₅H₆D₃NO₃ |

Molecular Weight |

134.15 |

synonyms |

trans-4-Hydroxy-L-proline-2,5,5-d3; (-)-4-Hydroxy-2-pyrrolidinecarboxylic Acid-d3; (2S,4R)-(-)-4-Hydroxyproline-d3; (R)-4-Hydroxy-(S)-proline-d3; 4(R)-Hydroxy-2(S)-pyrrolidinecarboxylic Acid-d3; 4-trans-Hydroxy-L-proline-d3; L-Hypro-d3; NSC 46704-d3; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.